molecular formula C9H13N3S B1419849 6-(piperidin-1-yl)pyrimidine-4(3H)-thione CAS No. 1113108-96-5

6-(piperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No. B1419849
M. Wt: 195.29 g/mol
InChI Key: ZUTDSLFHLWKQLE-UHFFFAOYSA-N
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Description

6-(piperidin-1-yl)pyrimidine-4(3H)-thione, also known as PPT, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Scientific Research Applications

Molecular Structure and Bonding

  • Hydrogen Bond Analysis : The study by Orozco et al. (2009) examined a compound structurally related to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, revealing complex hydrogen bonding patterns and molecular arrangements. This research is significant for understanding molecular interactions and crystal engineering (Orozco et al., 2009).

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : Merugu et al. (2010) explored the microwave-assisted synthesis of pyrimidine imines and thiazolidinones, including compounds with the 6-(piperidin-1-yl)pyrimidine moiety. This method highlights efficient routes for synthesizing these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Molecular Conformation Studies : Gehringer et al. (2014) researched a compound containing a piperidine and pyrimidine ring, providing insights into their molecular conformations. This information is crucial for understanding the chemical behavior of similar compounds (Gehringer et al., 2014).

  • Structural Synthesis Analysis : Wojciechowska-Nowak et al. (2011) conducted a study on thioanalogues of compounds similar to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, focusing on their synthesis and structural characteristics. Such studies are foundational for developing new pharmaceuticals (Wojciechowska-Nowak et al., 2011).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Bhat and Begum (2021) investigated the antimicrobial activity of various pyrimidine carbonitrile derivatives, including 6-(piperidin-1-yl)pyrimidine-5-carbonitrile. This research is vital for developing new antimicrobial agents (Bhat & Begum, 2021).

  • Antioxidant Discovery : Dudhe et al. (2014) discovered new antioxidants based on substituted pyrimidine, demonstrating the potential of these compounds in oxidative stress management (Dudhe, Sharma, & Verma, 2014).

  • Antimicrobial Synthesis : Imran et al. (2016) synthesized and evaluated the antimicrobial activity of certain pyrimidine derivatives, providing valuable insights for pharmaceutical applications (Imran, Alam, & Abida, 2016).

  • Corrosion Inhibition Study : Kaya et al. (2016) researched the corrosion inhibition properties of piperidine derivatives, which has implications for industrial applications (Kaya et al., 2016).

  • Crystallographic Analysis : Wang and Pan (2006) conducted a crystallographic analysis of a compound similar to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, contributing to the understanding of crystalline forms and their stability (Wang & Pan, 2006).

  • Copper(II) Complex Synthesis : Bushuev et al. (2010) synthesized copper(II) complexes using a pyrimidine ligand, highlighting the compound's potential in coordination chemistry (Bushuev et al., 2010).

properties

IUPAC Name

6-piperidin-1-yl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDSLFHLWKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(piperidin-1-yl)pyrimidine-4(3H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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